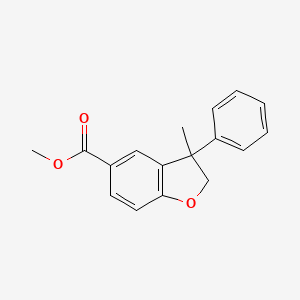

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Description

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with a methyl ester at position 5, a methyl group, and a phenyl group at position 2. This compound belongs to a broader class of dihydrobenzofuran carboxylates, which are notable for their structural diversity and applications in pharmaceuticals, natural product chemistry, and materials science.

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 3-methyl-3-phenyl-2H-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C17H16O3/c1-17(13-6-4-3-5-7-13)11-20-15-9-8-12(10-14(15)17)16(18)19-2/h3-10H,11H2,1-2H3 |

InChI Key |

ILRDZEXOMDUZQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2)C(=O)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-3-buten-2-ol with an acid catalyst to form the dihydrobenzofuran ring, followed by esterification to introduce the carboxylate group . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes using metal catalysts such as palladium or copper can be employed to facilitate the cyclization and esterification reactions. These methods are designed to maximize yield and minimize by-products, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism by which methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exerts its effects is related to its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The dihydrobenzofuran scaffold allows for significant substituent variability, influencing physical, chemical, and biological properties. Key analogues include:

Key Observations:

- Steric and Electronic Effects: The target compound’s 3-methyl and 3-phenyl groups likely increase steric hindrance and lipophilicity compared to analogues with hydroxyl or amino groups. This may affect solubility and metabolic stability in drug design .

- Bioactivity: Compounds with phenolic hydroxyl groups (e.g., 7-hydroxy substituent in Liriope muscari derivatives) exhibit antioxidant activity via radical scavenging, a property absent in the target compound due to lack of hydroxyl groups .

- Pharmaceutical Relevance: Amino-substituted derivatives (e.g., (R)-3-amino analogues) are critical intermediates in drug synthesis, suggesting that the target’s substituents could be optimized for specific receptor interactions .

Biological Activity

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS Number: 2305844-11-3) is a member of the benzofuran family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C17H16O3

- Molecular Weight : 268.31 g/mol

- Structural Features : The compound features a benzofuran core with a carboxylate group and methyl substituents that influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzofuran, including this compound, exhibit various biological activities. Notably, these compounds have shown promise as anticancer agents.

Anticancer Activity

-

In Vitro Studies :

- Methyl 3-methylbenzofuran derivatives were tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells and 0.49 µM to 68.9 µM for NCI-H23 cells .

- The most potent compound in these studies was identified as having an IC50 comparable to staurosporine, a known anticancer agent .

-

Mechanism of Action :

- The anticancer effects were linked to the induction of apoptosis in cancer cells. For instance, compound 4b induced a significant apoptotic effect in A549 cells, with approximately 42% of cells undergoing apoptosis compared to only 1.37% in the control group .

- The mechanism involves interactions with specific cellular pathways that regulate cell cycle progression and apoptosis.

Comparative Analysis of Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |

| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |

| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |

This table highlights how structural modifications can lead to varying biological activities among benzofuran derivatives.

Case Studies

Several case studies have highlighted the effectiveness of methyl benzofurans in cancer treatment:

- Study on NSCLC Cell Lines :

- Apoptosis Induction :

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer : A combination of IR spectroscopy (to identify functional groups like ester and ether linkages), 1H and 13C NMR (to assign proton and carbon environments, including dihydrobenzofuran ring substitution patterns), and High-Resolution Mass Spectrometry (HRMS) (to confirm molecular weight and fragmentation patterns) is essential. For example, IR can detect ester C=O stretches (~1700 cm⁻¹), while NMR resolves methyl and phenyl substituents. HRMS validates the molecular formula .

Q. What synthetic routes are commonly employed for dihydrobenzofuran derivatives like this compound?

- Methodological Answer : Cyclization reactions using hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature are effective. This method minimizes side reactions and promotes regioselective ring formation, as demonstrated in the synthesis of structurally similar 5-methoxy-2-phenyl-2,3-dihydrobenzofuran .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of dihydrobenzofuran derivatives?

- Methodological Answer : Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., HFIP) enhance cyclization efficiency.

- Oxidant concentration : Titrating DDQ or using milder oxidants (e.g., MnO₂) reduces over-oxidation.

- Temperature control : Room-temperature reactions minimize decomposition, but elevated temperatures (40–60°C) may accelerate sluggish steps.

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., p-TsOH) can stabilize intermediates .

Q. How are stereochemical challenges addressed during the synthesis of dihydrobenzofuran derivatives?

- Methodological Answer : For diastereoselective synthesis, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can direct stereochemistry. For example, (2S,3R)-configured dihydrobenzofurans require chiral pool starting materials or asymmetric induction via transition-metal catalysts (e.g., Ru or Rh complexes). NMR-based stereochemical analysis (NOESY) and X-ray crystallography are critical for validation .

Q. What strategies resolve conflicting NMR data in dihydrobenzofuran derivatives?

- Methodological Answer :

- 2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions to assign overlapping signals.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering).

- Isotopic labeling : Deuterated analogs or 13C-enriched samples clarify ambiguous assignments.

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., methyl-substituted dihydrobenzofurans) confirms assignments .

Q. How is regioselectivity controlled during dihydrobenzofuran ring formation?

- Methodological Answer : Regioselectivity is governed by:

- Substrate electronics : Electron-donating groups (e.g., methoxy) direct electrophilic attack to specific positions.

- Solvent effects : HFIP stabilizes cationic intermediates, favoring specific cyclization pathways.

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize regiochemical outcomes. Experimental validation via substituent variation (e.g., para- vs. meta-substituted phenyl groups) refines predictions .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and experimental melting points addressed?

- Methodological Answer :

- Purification : Recrystallization (using solvents like ethyl acetate/hexane) removes impurities that depress melting points.

- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies multiple crystalline forms.

- Computational validation : Tools like Gaussian or Materials Studio calculate lattice energies to predict stable polymorphs .

Q. What analytical techniques validate the absence of byproducts in final compounds?

- Methodological Answer :

- HPLC-MS : Detects trace impurities (<0.1%) via reverse-phase chromatography.

- GC-MS : Identifies volatile byproducts (e.g., unreacted styrene or solvent residues).

- Elemental analysis : Confirms C/H/N ratios to rule out stoichiometric deviations.

- Tandem MS/MS : Fragments ambiguous peaks for structural elucidation .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.